molecular formula C9H14N4O B2662361 (3S,4R)-4-(1-Methylpyrazol-4-yl)pyrrolidine-3-carboxamide CAS No. 1807938-73-3

(3S,4R)-4-(1-Methylpyrazol-4-yl)pyrrolidine-3-carboxamide

Cat. No.: B2662361
CAS No.: 1807938-73-3
M. Wt: 194.238
InChI Key: FOMKUYGRWDCTNR-JGVFFNPUSA-N
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Description

(3S,4R)-4-(1-Methylpyrazol-4-yl)pyrrolidine-3-carboxamide is a chiral compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a 1-methylpyrazol group and a carboxamide group, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(1-Methylpyrazol-4-yl)pyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the 1-Methylpyrazol Group: The 1-methylpyrazol group is introduced via a substitution reaction, where a suitable pyrazole derivative reacts with the pyrrolidine ring.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. Techniques such as solvent evaporation and solid dispersion methods can be employed to produce the compound in a non-crystalline form suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(1-Methylpyrazol-4-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

(3S,4R)-4-(1-Methylpyrazol-4-yl)pyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,4R)-4-(1-Methylpyrazol-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in desired biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and therapeutic development.

Properties

IUPAC Name

(3S,4R)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-13-5-6(2-12-13)7-3-11-4-8(7)9(10)14/h2,5,7-8,11H,3-4H2,1H3,(H2,10,14)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMKUYGRWDCTNR-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CNCC2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2CNC[C@H]2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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